1-(2-Bromoethoxy)-3,5-dimethylbenzene
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Overview
Description
1-(2-Bromoethoxy)-3,5-dimethylbenzene is an organic compound characterized by the presence of a bromoethoxy group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3,5-dimethylbenzene can be synthesized through the reaction of 3,5-dimethylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromoethoxy group can be reduced to an ethoxy group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(2-azidoethoxy)-3,5-dimethylbenzene.
Oxidation: Formation of 3,5-dimethylbenzoic acid.
Reduction: Formation of 1-(2-ethoxy)-3,5-dimethylbenzene.
Scientific Research Applications
1-(2-Bromoethoxy)-3,5-dimethylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-3,5-dimethylbenzene involves its interaction with nucleophiles and electrophiles. The bromoethoxy group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The methyl groups on the benzene ring can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
- 1-(2-Bromoethoxy)-2-methoxybenzene
- 1-(2-Bromoethoxy)-4-methylbenzene
- 1-(2-Bromoethoxy)-2,4-dimethylbenzene
Comparison: 1-(2-Bromoethoxy)-3,5-dimethylbenzene is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-(2-bromoethoxy)-3,5-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZQWLHBAZGMKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368944 |
Source
|
Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37136-93-9 |
Source
|
Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37136-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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